molecular formula C8H7BrN4O B1405565 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 1427460-78-3

8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

Cat. No. B1405565
CAS RN: 1427460-78-3
M. Wt: 255.07 g/mol
InChI Key: VSZJTJAJZREQSZ-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is a chemical compound . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of this compound involves several steps . The procedure for the synthesis of ethyl 6-bromo-imidazo [1,2- a ]pyridine-2-carboxylate involves a mixture of 5-bromo-2-aminopyridine and ethyl bromopyruvate in ethanol, which is then refluxed for 6 hours .


Molecular Structure Analysis

The molecular formula of this compound is C8H7BrN4O . The InChI is InChI=1S/C8H7BrN4O/c9-5-2-1-3-13-6 (8 (14)12-10)4-11-7 (5)13/h1-4H,10H2, (H,12,14) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The reactions involve the use of 5-bromo-2-aminopyridine and ethyl bromopyruvate .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 255.07 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Synthesis and Functionalization

The synthesis of functionalized 2-pyridone derivatives from derivatives such as tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazides demonstrates a method with several advantages, including simple operation, mild reaction conditions, and easy product isolation. This approach is pivotal in preparing potentially bioactive compounds (Masoud Mohammadi Vala et al., 2020).

Pharmaceutical Industry Applications

In the context of pharmaceuticals, the Suzuki–Miyaura borylation reaction's efficiency in preparing various active agents highlights the relevance of derivatives in API-based synthesis. Specifically, the study focuses on the regioselective borylation and the potential anti-cancer and anti-TB agents derived from dimerization products of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (Kartik N. Sanghavi et al., 2022).

Characterization of Derivatives

The synthesis and characterization of new N-(3-(8-bromoimidazo[1, 2a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives are documented, showcasing the utility of these compounds in further research and development within the chemical and pharmaceutical fields (Parameshwar Achugatla et al., 2017).

Antibacterial and Antifungal Activities

Research into the antibacterial and antifungal activities of imidazo[1,2-a]pyridine derivatives has been significant. For instance, new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating pyridine, thiazole, and pyrazole ring systems showed remarkable antibacterial activities (Ismail Althagafi et al., 2021). Furthermore, novel tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have been synthesized and evaluated for their antibacterial activity, showing promising results against various bacterial strains (Shashikala Kethireddy et al., 2015).

Methodological Developments

Methodological advancements include the efficient, one-pot microwave-assisted synthesis of diverse 3-bromoimidazo[1,2-a]pyridines and related imidazoheterocycles, demonstrating a convenient and practical synthetic protocol for the preparation of these compounds (S. Patil et al., 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing vapors, mist or gas, and avoid breathing dust .

Future Directions

The future directions for the study of 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide could involve further exploration of its potential pharmaceutical applications. As it is used in organic syntheses and as pharmaceutical intermediates , there could be potential for further development and study in these areas.

properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-6-3-5(8(14)12-10)4-13-2-1-11-7(6)13/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZJTJAJZREQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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